![molecular formula C10H16ClN3OS B1403393 N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride CAS No. 1351643-26-9](/img/structure/B1403393.png)
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride, also known as MTIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTIP is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain. Due to its high selectivity for the D3 receptor, MTIP has been investigated as a potential tool for studying the role of this receptor subtype in various physiological and pathological processes.
Scientific Research Applications
Herbicidal Activities
Compounds with structures similar to N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide have shown moderate to good herbicidal activities, especially when fluorine-containing phenyl groups are introduced into molecular structures .
Therapeutic Potential
Imidazole-containing compounds, which share a similar core structure with thiazole compounds, have been studied for their therapeutic potential in various medical applications .
Proteomics Research
This compound is available for purchase for proteomics research applications, indicating its use in the study of proteins and their functions .
Analytical Documentation
There is documentation available for this compound, including NMR, HPLC, LC-MS, UPLC & more, which suggests its use in analytical chemistry for various research purposes .
Diverse Biological Activities
Thiazoles, which are part of this compound’s structure, are known to have diverse biological activities, including antitumor and cytotoxic activity .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The specific mode of action of this compound would depend on its primary targets and the biological activity it exhibits.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . The exact pathways affected by this compound would depend on its primary targets and mode of action.
Result of Action
Thiazole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGXGZIJFPEIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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